4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol
Description
4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol is an amino alcohol derivative characterized by a pentanol backbone substituted at the 4-position with a pyridin-3-ylmethylamino group. Its molecular formula is C₁₁H₁₈N₂O, with a molecular weight of 194.28 g/mol.
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethylamino)pentan-1-ol |
InChI |
InChI=1S/C11H18N2O/c1-10(4-3-7-14)13-9-11-5-2-6-12-8-11/h2,5-6,8,10,13-14H,3-4,7,9H2,1H3 |
InChI Key |
HAVPDNXGWWBXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol typically involves the reaction of pyridine-3-carboxaldehyde with 4-aminopentanol under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol and related compounds:
Key Observations:
Aromatic vs. In contrast, 4-methyl-1-pentanol (CAS 626-89-1) is purely aliphatic, limiting its interaction with biological targets .
Molecular Weight and Complexity: The quinolinyl analog (278.75 g/mol) has a higher molecular weight due to the chlorine atom and fused aromatic ring, which may reduce membrane permeability compared to the target compound (194.28 g/mol). The silyl-protected compound (CAS 489469-18-3) incorporates a tripropylsilyl group, increasing lipophilicity and stability for synthetic applications .
Functional Group Reactivity: The amino group in the target compound and its quinolinyl analog enables salt formation and hydrogen bonding, critical for interactions in biological systems. The hydroxyl group in 4-methyl-1-pentanol contributes to its use as a solvent but lacks the multifunctionality seen in amino alcohols .
Physicochemical and Pharmacological Properties
- Solubility: The pyridine ring may improve water solubility compared to 4-methyl-1-pentanol but reduce it relative to the chloroquinolinyl analog due to the latter’s polar chlorine atom .
- Basicity : The pyridine nitrogen (pKa ~5) may protonate under physiological conditions, influencing bioavailability.
Biological Activity
4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol features a pyridine ring attached to a pentanol chain through an amino group. This unique arrangement contributes to its interaction with various biological targets.
The biological activity of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol is primarily attributed to its ability to form hydrogen bonds with biomolecules, influencing their structure and function. The hydroxyl group in the pentanol chain can participate in biochemical reactions, enhancing the compound's reactivity and interaction with cellular targets.
Anticancer Activity
Research indicates that derivatives of compounds similar to 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol exhibit significant anticancer properties. For instance, certain pyridine-containing compounds have been shown to inhibit tumor growth in various cancer models. A study demonstrated that related compounds activated the STING pathway, leading to increased cytokine production and reduced tumor growth in mouse models .
| Compound | IC50 (nM) | Effect |
|---|---|---|
| 4-(Pyridin-3-ylmethyl)amino derivative | 25.0 | High potency against ENPP1 |
| Similar compound | 1890 | Moderate activity |
Neuroprotective Effects
The compound's neuroprotective potential has been explored, particularly in relation to neurodegenerative diseases. The presence of the pyridine moiety is believed to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells .
Case Studies
- Study on ENPP1 Inhibition : A recent study identified a derivative of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol that inhibited Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), showing an IC50 value of 25 nM. This inhibition led to the activation of the STING pathway, promoting an immune response against tumors .
- Neuroprotective Mechanism : Another investigation revealed that compounds with similar structures demonstrated neuroprotective effects by reducing oxidative stress in neuronal cell lines, suggesting potential applications in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-amino-4-methylpentan-1-ol | Similar amino alcohol | Anticancer activity |
| 3-amino-2-methylpentan-1-ol | Different arrangement | Moderate activity |
Q & A
Basic: What synthetic strategies are effective for preparing 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via reductive amination between 4-aminopentan-1-ol and pyridine-3-carbaldehyde, using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5–6). Alternatively, nucleophilic substitution of a halogenated pentanol derivative with pyridin-3-ylmethylamine may be employed, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C). Yield optimization depends on:
- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps .
- Solvent polarity : Higher polarity enhances solubility of intermediates .
- Temperature control : Excess heat may promote side reactions (e.g., elimination) .
Basic: Which analytical techniques are critical for characterizing 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol, and what key spectral markers should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 211.3 (calculated for C11H18N2O) .
- IR Spectroscopy : Bands at ~3300 cm⁻¹ (O-H/N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyridine) .
Advanced: How do steric and electronic effects of the pyridinylmethyl group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The pyridin-3-ylmethyl group introduces:
- Steric hindrance : The planar pyridine ring restricts access to the amino group, slowing bimolecular reactions (SN2). Kinetic studies using bulky electrophiles (e.g., tert-butyl bromide) show reduced reaction rates compared to non-aromatic analogs .
- Electronic effects : The electron-withdrawing pyridine nitrogen decreases nucleophilicity of the adjacent amine. Computational DFT analysis (e.g., Gaussian09) reveals reduced electron density at the nitrogen, correlating with experimental observations of slower alkylation .
Experimental Design : Compare reactivity with pyridin-2-ylmethyl and pyridin-4-ylmethyl analogs under identical conditions to isolate steric/electronic contributions .
Advanced: What computational approaches predict the conformational flexibility of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol, and how do they align with experimental data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model rotational freedom of the pentanol chain. Key torsion angles (e.g., C3-C4-N-C(pyridine)) should align with NOESY NMR data showing proximity between pyridine and hydroxyl protons .
- Docking Studies : Assess interactions with biological targets (e.g., P2X7 receptors) using AutoDock Vina. Compare predicted binding affinities with in vitro assays (e.g., IC50 measurements) .
Validation : Overlay computed lowest-energy conformers with X-ray crystallography data (if available) or 2D NOESY correlations .
Basic: What purification strategies are recommended for isolating 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50% EtOAc). The compound’s polarity (logP ~1.2) ensures moderate retention .
- Recrystallization : Dissolve in hot ethanol and cool to 4°C. Monitor purity via HPLC (C18 column, 70:30 H2O/MeCN, 1 mL/min) .
- Acid-Base Extraction : Utilize the compound’s basic amine (pKa ~9.5) by extracting into aqueous HCl (pH 2), then basify with NaOH to precipitate .
Advanced: How can conflicting spectroscopic data (e.g., anomalous NMR shifts) be resolved during structural validation?
Methodological Answer:
- Deuterium Exchange : Add D2O to confirm exchangeable protons (e.g., OH/NH) .
- Variable Temperature NMR : Heat to 50°C to resolve overlapping peaks caused by conformational exchange .
- HSQC/HMBC Experiments : Assign ambiguous carbons/protons through 2D correlations, particularly for pyridine ring signals .
Case Study : A downfield-shifted NH peak (δ 5.5 ppm) may indicate hydrogen bonding; verify via IR (broad ~3300 cm⁻¹) and computational solvation models .
Advanced: What in vitro assays are suitable for evaluating the biological activity of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol, and how should controls be designed?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-ATP for P2X7 receptor inhibition) with HEK293 cells expressing the target. Include negative controls (vehicle) and positive controls (e.g., AZ10606120) .
- Cytotoxicity Screening : Employ MTT assays on human neuronal cells (SH-SY5Y line) at 10–100 µM concentrations. Normalize data to untreated cells and validate with lactate dehydrogenase (LDH) release assays .
Data Interpretation : IC50 values should be triplicated, and statistical significance assessed via ANOVA (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
